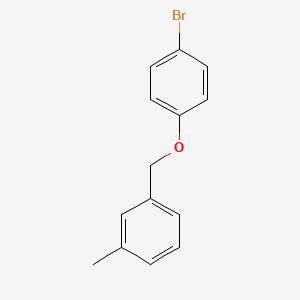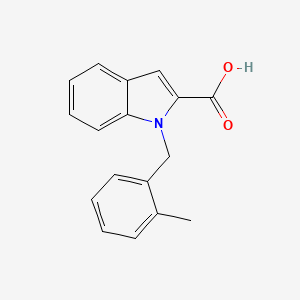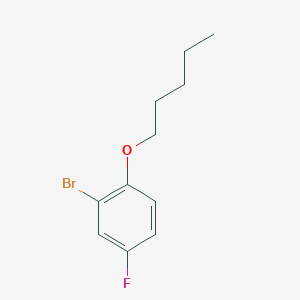
2-Bromo-4-fluoro-1-(pentyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-fluoro-1-(pentyloxy)benzene is an organic compound with the molecular formula C11H14BrFO. It is a halogenated aromatic ether, characterized by the presence of bromine, fluorine, and a pentyloxy group attached to a benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-1-(pentyloxy)benzene typically involves the bromination and fluorination of a suitable aromatic precursor, followed by the introduction of the pentyloxy group. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced into the aromatic ring, followed by bromination using bromine or a brominating agent like N-bromosuccinimide (NBS). The pentyloxy group can be introduced via an etherification reaction using pentanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by etherification. These processes are typically carried out in batch reactors under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-fluoro-1-(pentyloxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The aromatic ring can undergo oxidation or reduction, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted aromatic compounds with different functional groups replacing the bromine or fluorine atoms.
Oxidation and Reduction Reactions: Products include various oxidized or reduced aromatic compounds.
Coupling Reactions: Biaryl compounds are the major products formed in coupling reactions.
Applications De Recherche Scientifique
2-Bromo-4-fluoro-1-(pentyloxy)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as liquid crystals and polymers.
Medicinal Chemistry: It serves as a building block in the synthesis of potential pharmaceutical compounds.
Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-fluoro-1-(pentyloxy)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine or fluorine atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-fluoro-1-(methoxy)benzene
- 2-Bromo-4-fluoro-1-(ethoxy)benzene
- 2-Bromo-4-fluoro-1-(butoxy)benzene
Uniqueness
2-Bromo-4-fluoro-1-(pentyloxy)benzene is unique due to the presence of the pentyloxy group, which imparts specific physical and chemical properties to the compound. This makes it suitable for applications where longer alkyl chains are desired, such as in the development of liquid crystals and other advanced materials.
Propriétés
IUPAC Name |
2-bromo-4-fluoro-1-pentoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFO/c1-2-3-4-7-14-11-6-5-9(13)8-10(11)12/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODIATMKNPMFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
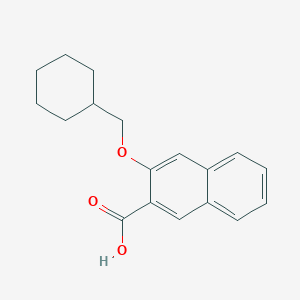
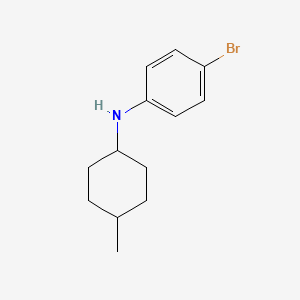
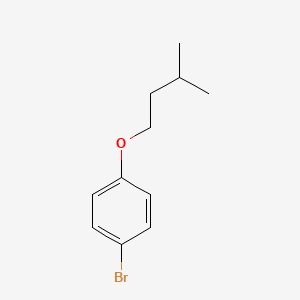
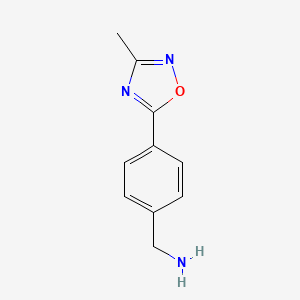
![2-Bromo-1-[(4-methoxyphenyl)methoxy]-4-methylbenzene](/img/structure/B7815290.png)

![N-[(2-fluorophenyl)methyl]-5-nitropyridin-2-amine](/img/structure/B7815304.png)
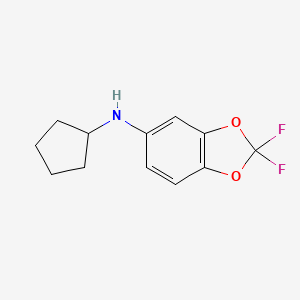
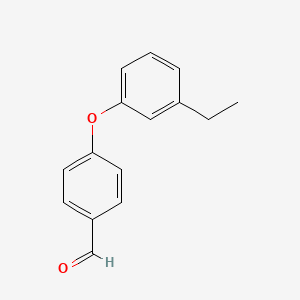

![1-[(3-chlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B7815328.png)
